molecular formula C6H10N4O2 B14389691 (3E)-1-methyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

(3E)-1-methyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

Cat. No.: B14389691
M. Wt: 170.17 g/mol
InChI Key: XNIHTZPXKRJFTR-UHFFFAOYSA-N
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Description

(3E)-1-methyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-methyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of a suitable imidazolidinone precursor with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process might include steps like purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazolidinone ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazolidinone oxides, while reduction could produce imidazolidinone alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-methyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, this compound is used in the formulation of agrochemicals and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-1-methyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-oxoimidazolidin-2-ylideneurea: A closely related compound with similar chemical properties.

    1-methyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)thiourea: A sulfur-containing analog with distinct reactivity.

Uniqueness

(3E)-1-methyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea stands out due to its specific electronic configuration and steric properties, which confer unique reactivity and stability compared to its analogs.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

(3E)-1-methyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

InChI

InChI=1S/C6H10N4O2/c1-7-6(12)9-5-8-4(11)3-10(5)2/h3H2,1-2H3,(H2,7,8,9,11,12)

InChI Key

XNIHTZPXKRJFTR-UHFFFAOYSA-N

Isomeric SMILES

CNC(=O)/N=C/1\NC(=O)CN1C

Canonical SMILES

CNC(=O)N=C1NC(=O)CN1C

Origin of Product

United States

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